1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Description
This compound features a piperazine core substituted with:
- A prop-2-yn-1-yl group (alkynyl substituent) at the N1 position.
- A 1,2,4-oxadiazole ring at the N4 position, linked via a methyl group. The oxadiazole is further substituted with a thiophen-2-yl group at the C3 position. Its structure combines π-electron-rich heterocycles (thiophene, oxadiazole) with a flexible piperazine backbone, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
5-[(4-prop-2-ynylpiperazin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-2-5-17-6-8-18(9-7-17)11-13-15-14(16-19-13)12-4-3-10-20-12/h1,3-4,10H,5-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCVFSCKQRATQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CC2=NC(=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the propynyl group and the thiophenyl-oxadiazole moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Substitution: Halogenated reagents, acids, or bases under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the oxadiazole ring demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the thiophene moiety may enhance this activity through synergistic effects.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Recent studies on similar oxadiazole derivatives have reported cytotoxic effects against several cancer cell lines, including breast and ovarian cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Piperazine derivatives have also been investigated for their anti-inflammatory effects. Compounds similar to 1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine have shown promise in reducing inflammation markers in vitro and in vivo, making them potential candidates for treating inflammatory diseases .
Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
In a study focused on synthesizing novel oxadiazole derivatives, a series of compounds were evaluated for their biological activities. Among these, specific derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Piperazine-based Anticancer Agents
Another research effort involved synthesizing piperazine-based compounds and assessing their anticancer properties. Several derivatives exhibited moderate to high cytotoxicity against various cancer cell lines. The study concluded that modifications at the piperazine nitrogen significantly influenced the anticancer efficacy .
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound’s analogs differ in:
Heterocyclic core : Piperazine vs. morpholine, piperidine, or pyrrolidine.
Oxadiazole substituents : Thiophen-2-yl vs. aryl groups (e.g., phenyl, trifluoromethylphenyl).
Additional functional groups : Propynyl, trifluoromethyl, or halogen substituents.
Comparative Analysis
Table 1: Structural and Functional Comparison
Key Observations
Role of Oxadiazole Substituents :
- Thiophene-containing analogs (target compound, ) lack direct activity data but are structurally similar to bioactive molecules like BAY 87-2243 and V-0217.
- Electron-withdrawing groups (e.g., trifluoromethyl in V-0219) enhance receptor binding affinity, as seen in GLP-1R modulation .
Impact of Heterocyclic Core :
- Piperazine (target compound) offers conformational flexibility, whereas morpholine (V-0219) and piperidine (BAY 87-2243) may alter solubility and target engagement.
Functional Group Effects :
Research Implications
- Target Compound : The thiophene-oxadiazole-piperazine scaffold warrants exploration in hypoxia-related pathways (like BAY 87-2243) or metabolic disorders (like V-0219).
- Structural Optimization : Introducing electron-deficient aryl groups or polar substituents could enhance potency, as demonstrated in .
Biological Activity
1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a compound that integrates a piperazine moiety with a thiophene-substituted oxadiazole. This structural combination has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent coupling with the piperazine moiety. The presence of the thiophene and oxadiazole structures is significant as they contribute to the compound's lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-oxadiazole core can inhibit various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| 5c | Bacillus cereus | 18 mm |
| 5d | Staphylococcus aureus | 15 mm |
| 5e | E. coli | 12 mm |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, derivatives have shown cytotoxic effects against several cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The IC50 values for some derivatives were reported to be significantly lower than that of standard chemotherapeutics like 5-Fluorouracil .
Table 2: Cytotoxicity Profiles Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HUH7 | 10.1 |
| 5e | MCF7 | 15.5 |
| 5f | HCT116 | 20.3 |
The mechanisms underlying the biological activities of these compounds are primarily attributed to their ability to inhibit key enzymes involved in cellular processes:
- Thymidylate Synthase Inhibition : Compounds have been identified as potent inhibitors of thymidylate synthase, crucial for DNA synthesis .
- VEGFR Inhibition : Some oxadiazole derivatives demonstrated significant inhibition against vascular endothelial growth factor receptor (VEGFR), which is pivotal in tumor angiogenesis .
Case Studies
A notable study conducted by Ahsan et al. synthesized a series of oxadiazole derivatives and tested their biological activity against various pathogens and cancer cell lines. The results indicated that modifications in the piperazine side chain significantly influenced both antimicrobial and anticancer activities .
Another study highlighted the use of molecular docking techniques to predict interactions between these compounds and their biological targets, providing insights into their potential efficacy as drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
